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Compound of Interest

Compound Name: (Z)-GW 5074

Cat. No.: B1365466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(Z)-GW5074 is a widely utilized chemical probe developed as a potent, ATP-competitive

inhibitor of the c-Raf (RAF1) kinase. While its high in vitro potency has established it as a

valuable tool for studying the MAPK signaling cascade, a comprehensive understanding of its

off-target interactions and paradoxical cellular effects is critical for the accurate interpretation of

experimental data. This guide provides a detailed overview of the known off-target profile of

(Z)-GW5074, summarizes quantitative data, details the experimental protocols used for target

validation, and illustrates the key signaling pathways involved.

On-Target Activity and Selectivity Profile
(Z)-GW5074 was initially characterized as a potent and selective inhibitor of c-Raf kinase. The

primary inhibitory activity and the reported selectivity against a panel of common kinases are

summarized below. This selectivity is a key aspect of its profile, though broader screening has

revealed additional targets.
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Target Parameter Value
Selectivity vs. Off-
Targets

c-Raf (RAF1) IC50 9 nM
>100-fold vs. panel

below[1][2]

CDK1 -
No significant

inhibition
-

CDK2 -
No significant

inhibition
-

c-Src -
No significant

inhibition
-

ERK2 (MAPK1) -
No significant

inhibition
-

MEK1 (MAP2K1) -
No significant

inhibition
-

p38 MAP Kinase -
No significant

inhibition
-

Tie2 (TEK) -
No significant

inhibition
-

VEGFR2 (KDR) -
No significant

inhibition
-

c-Fms (CSF1R) -
No significant

inhibition
-

JNK1/2/3 -
No significant

inhibition
-

MKK6/7 -
No significant

inhibition
-

Table 1: On-Target Activity and Selectivity Profile of (Z)-GW5074. The table displays the half-

maximal inhibitory concentration (IC50) for the primary target, c-Raf, and lists kinases for which

no significant inhibition was observed in initial selectivity panels.
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Off-Target Kinase Profile
Comprehensive kinase profiling has been instrumental in identifying previously unknown off-

targets of small molecule inhibitors. For (Z)-GW5074, broad screening has identified a number

of additional kinases that are inhibited at higher concentrations.

KINOMEscan Profiling
A broad screen of (Z)-GW5074 against a large panel of kinases was performed as part of the

NIH Library of Integrated Network-based Cellular Signatures (LINCS) program (Dataset ID:

LDS-1008).[3][4] This screen identified 33 potential off-target kinases that were significantly

inhibited by the compound when tested at a high concentration (10 µM).[5]

While the complete dataset is extensive, one of the most notable off-targets identified from this

class of compounds is ZAK (Sterile alpha motif and leucine zipper containing kinase AZK), also

known as MAP3K20.

Off-Target
Kinase

Assay Type Parameter Value
Screening
Concentration

ZAK (MAP3K20) KINOMEscan % Inhibition Significant 10 µM

(Multiple others) KINOMEscan % Inhibition Variable 10 µM

Table 2: Off-Target Profile of (Z)-GW5074 from Kinome Profiling. This table highlights the key

off-target ZAK identified through broad kinase screening.

ZAK (MAP3K20) Inhibition and Signaling Implications
ZAK is a member of the MAP3K family and functions as an upstream activator of the JNK and

p38 MAPK pathways, and can also influence the ERK pathway.[1][6] Inhibition of ZAK by (Z)-

GW5074 can therefore lead to the suppression of stress-activated signaling cascades

independently of its effects on c-Raf. This is a critical consideration in studies involving cellular

stress, inflammation, or apoptosis.
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Off-Target Pathway: GW5074 Inhibition of ZAK Signaling.

Paradoxical Cellular Effects: B-Raf Activation
A significant and widely reported confounding effect of (Z)-GW5074 is its ability to induce the

paradoxical activation of the Raf-MEK-ERK pathway in certain cellular contexts, particularly in

neurons.[7] Despite being an in vitro inhibitor of c-Raf, cellular application of GW5074 can lead

to the activation of B-Raf.

This paradoxical activation is responsible for the compound's observed neuroprotective effects,

which occur through a mechanism independent of MEK-ERK and Akt signaling.[7] Instead, the

activation of B-Raf by GW5074 leads to the suppression of the pro-apoptotic activating
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transcription factor-3 (ATF-3).[8] This neuroprotective pathway has been shown to involve Ras

and the transcription factor NF-κB.[7]
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Paradoxical Effect: GW5074-induced B-Raf Activation.

Experimental Protocols for Target and Off-Target
Identification
The identification of on- and off-targets for kinase inhibitors relies on a suite of specialized

biochemical and cell-based assays. Below are detailed methodologies for key experimental
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approaches used to characterize inhibitors like (Z)-GW5074.

Protocol: In Vitro Radiometric Kinase Assay (c-Raf
Potency)
This method measures the direct inhibition of kinase activity by quantifying the transfer of a

radiolabeled phosphate from ATP to a substrate.

Reagent Preparation:

Kinase Buffer: 50 mM Tris (pH 7.5), 0.1 mM EGTA, 10 mM Magnesium Acetate.

Enzyme: Purified recombinant c-Raf kinase, diluted in kinase buffer to a working

concentration (e.g., 5-10 mU per reaction).

Substrate: Myelin Basic Protein (MBP) at 0.66 mg/mL.

ATP Mix: Kinase buffer containing [γ-³³P]ATP.

Inhibitor: (Z)-GW5074 serially diluted in DMSO, then further diluted in kinase buffer.

Assay Procedure:

To a 96-well plate, add the c-Raf enzyme and the (Z)-GW5074 dilution (or DMSO for

control).

Incubate for 15-30 minutes at room temperature to allow for compound-enzyme

interaction.

Initiate the kinase reaction by adding the substrate and the [γ-³³P]ATP mix.

Incubate the reaction for 40 minutes at room temperature.

Terminate the reaction by spotting an aliquot of the mixture onto P30 phosphocellulose

filter paper.

Wash the filters extensively (e.g., 3 times for 5 minutes each) in 50 mM phosphoric acid to

remove unincorporated ATP.
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Air dry the filters and measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.[2]

Protocol: KINOMEscan™ Competition Binding Assay
(Broad Profiling)
This high-throughput screening platform assesses the ability of a compound to compete with

an immobilized ligand for binding to a large panel of kinases.

Assay Principle: The assay involves a kinase-tagged T7 phage, an immobilized promiscuous

kinase inhibitor (the "bait"), and the test compound. The amount of kinase captured by the

immobilized bait is measured by quantifying the associated phage DNA using qPCR.[4]

Assay Procedure:

Kinases are expressed as fusions with T7 phage.

In the wells of a microtiter plate, the kinase-phage fusion is incubated with the immobilized

ligand and the test compound (e.g., (Z)-GW5074 at 10 µM).

If the test compound binds to the kinase, it will prevent the kinase-phage from binding to

the immobilized ligand.

After incubation, the wells are washed to remove unbound phage.

The amount of phage remaining bound to the solid support is quantified using qPCR of the

phage DNA tag.

Data Analysis:
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Results are reported as "percent of control" (%Ctrl), where the control is a DMSO-treated

sample.

The formula used is: %Ctrl = (test compound signal / DMSO signal) * 100.

A low %Ctrl value indicates strong binding/inhibition, as the test compound has

successfully competed with the immobilized ligand and displaced the kinase.

Assay Components

Assay Workflow
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Low qPCR signal = High Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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